5-(1-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid
Overview
Description
5-(1-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that combines the structural features of pyrazole and oxazole rings
Mechanism of Action
Target of Action
Similar compounds have shown antimicrobial activity, suggesting potential targets could be enzymes or proteins essential for microbial growth and survival .
Mode of Action
It’s likely that the compound interacts with its targets, leading to inhibition of essential biochemical processes, thereby exerting its antimicrobial effects .
Biochemical Pathways
Given its antimicrobial activity, it’s plausible that the compound interferes with pathways crucial for microbial growth and survival .
Result of Action
The compound has been associated with antimicrobial activity, suggesting it may lead to the death of microbial cells .
Biochemical Analysis
Biochemical Properties
5-(1-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including enzymes such as kinases and proteases. These interactions often involve the binding of the compound to the active sites of the enzymes, leading to either inhibition or activation of the enzyme’s activity. For instance, the compound may inhibit kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation of target proteins. Additionally, it can interact with proteases, potentially inhibiting their ability to cleave peptide bonds .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the MAPK/ERK signaling pathway, leading to changes in cell proliferation and apoptosis. Furthermore, it has been observed to affect gene expression by modulating transcription factors, resulting in either upregulation or downregulation of specific genes. The compound also impacts cellular metabolism by influencing the activity of metabolic enzymes, thereby altering the levels of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules. The compound can bind to specific proteins, leading to conformational changes that either activate or inhibit the protein’s function. For example, it may bind to a receptor protein, triggering a signaling cascade that results in cellular responses. Additionally, the compound can inhibit enzyme activity by binding to the enzyme’s active site, preventing substrate binding and subsequent catalysis. Changes in gene expression are also mediated by the compound’s interaction with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its efficacy and potency. In vitro studies have shown that the compound remains stable under certain conditions, but may degrade when exposed to light or extreme pH levels. Long-term effects on cellular function have also been observed, with prolonged exposure to the compound leading to sustained changes in cell signaling and gene expression. In vivo studies have demonstrated that the compound can have lasting effects on tissue function and overall organism health .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can occur. For instance, high doses of the compound have been associated with liver toxicity and renal impairment in animal studies. Threshold effects have also been observed, where a certain dosage is required to achieve a therapeutic effect, but exceeding this threshold can lead to adverse outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels. For example, it may inhibit the activity of an enzyme involved in glycolysis, resulting in decreased glucose metabolism and altered energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes via specific transporters or passive diffusion. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can also be affected by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular respiration and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid typically involves the formation of the pyrazole ring followed by the construction of the oxazole ring. One common method involves the reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then cyclized under acidic conditions to yield the desired oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the cyclization process efficiently .
Chemical Reactions Analysis
Types of Reactions
5-(1-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
5-(1-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-1H-pyrazole-4-carboxylic acid
- 1-phenyl-1H-pyrazole-4-carbaldehyde
- 5-(1-phenyl-1H-pyrazol-4-yl)-nicotinamide
Uniqueness
5-(1-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid is unique due to the presence of both pyrazole and oxazole rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-(1-phenylpyrazol-4-yl)-1,2-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3/c17-13(18)11-7-15-19-12(11)9-6-14-16(8-9)10-4-2-1-3-5-10/h1-8H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIHBJJDFZNMTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C3=C(C=NO3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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